molecular formula C17H24BFO4 B2872315 tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2377607-40-2

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2872315
CAS No.: 2377607-40-2
M. Wt: 322.18
InChI Key: MFPNTSFBYVPPSE-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety attached to a benzoate core. It is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in these biological activities.

Mode of Action

It is known that the compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

The compound is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives are widely used in medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity . Therefore, the compound likely affects the biochemical pathways related to these activities.

Pharmacokinetics

The compound’s molecular weight is 32218 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its role as an intermediate in the synthesis of 1H-indazole derivatives . These derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Action Environment

The compound is stable under normal conditions

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

    Material Science: The compound is employed in the preparation of advanced materials, including polymers and organic electronic devices.

    Agrochemicals: It serves as a building block in the synthesis of herbicides and pesticides.

Comparison with Similar Compounds

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters such as:

    Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the ester and fluorine functionalities, making it less versatile in certain synthetic applications.

    Pinacolborane: Pinacolborane is another boronic ester that is commonly used in hydroboration reactions.

Properties

IUPAC Name

tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(19)10-13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPNTSFBYVPPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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